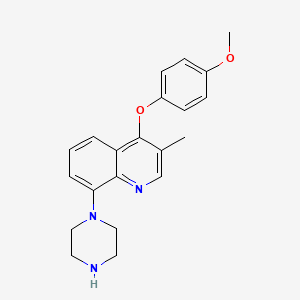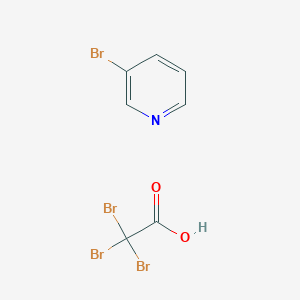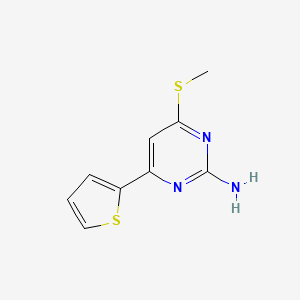![molecular formula C22H43NO3 B14198188 Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate CAS No. 832078-63-4](/img/structure/B14198188.png)
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is a compound that belongs to the class of organic compounds known as fatty alcohol esters. These compounds are ester derivatives of fatty alcohols and are characterized by their long hydrocarbon chains. This compound is notable for its unique structure, which includes a carbamate group and a secondary alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate typically involves the reaction of octadec-9-en-1-ol with a suitable carbamoylating agent. One common method involves the use of isocyanates or carbamoyl chlorides under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octadec-9-en-1-yl [(2S)-2-oxopropyl]carbamate.
Reduction: Formation of octadecane-1-yl [(2S)-2-hydroxypropyl]carbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-9-en-1-yl (2S)-2-aminopropanoate: Similar structure but contains an amino group instead of a carbamate group.
9H-Fluoren-9-ylmethyl [(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate: Contains a fluorenylmethyl group and additional hydroxyl groups.
(9Z)-N-[(2S,3R,4E)-1-{[(2R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-(sulfooxy)oxan-2-yl]oxy}-3-hydroxyoctadec-4-en-2-yl]octadec-9-enimidic acid: Contains a sulfooxy group and is more complex in structure.
Uniqueness
Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is unique due to its specific combination of a long hydrocarbon chain, a secondary alcohol, and a carbamate group. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
832078-63-4 |
|---|---|
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
octadec-9-enyl N-[(2S)-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-22(25)23-20-21(2)24/h10-11,21,24H,3-9,12-20H2,1-2H3,(H,23,25)/t21-/m0/s1 |
Clave InChI |
KZABVQIQFDSXNV-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCC=CCCCCCCCCOC(=O)NC[C@H](C)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




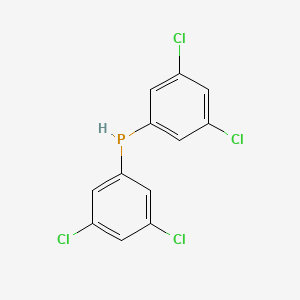
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
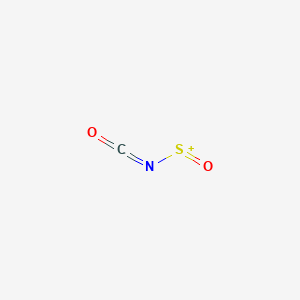

![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
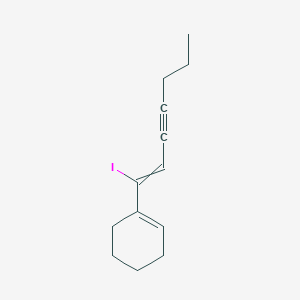
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
